3-Ethynyl-6-methylpyridazine is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 118.14 g/mol. It is classified as a pyridazine derivative, a subgroup of pyridine compounds characterized by the presence of two adjacent nitrogen atoms in the six-membered ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
The synthesis of 3-Ethynyl-6-methylpyridazine can be achieved through various methods, including:
Technical details include the use of solvents like dimethylformamide and temperatures ranging from room temperature to elevated conditions depending on the specific reaction pathway chosen.
3-Ethynyl-6-methylpyridazine features a six-membered ring with two nitrogen atoms at positions 1 and 2, and an ethynyl group at position 3. The structure can be represented as follows:
Key structural data includes:
The compound exhibits distinct NMR spectral characteristics that help confirm its structure, including chemical shifts corresponding to the ethynyl group and the methyl substituent on the pyridazine ring .
3-Ethynyl-6-methylpyridazine participates in various chemical reactions, including:
Technical details include reaction conditions such as solvent choice, temperature, and time, which are crucial for achieving high yields and selectivity in these transformations .
Data on biological activity remains limited but suggests potential interactions with specific enzymes or receptors due to its structural features.
Key physical and chemical properties include:
Chemical properties indicate that it is stable under standard laboratory conditions but may react under acidic or basic conditions due to the presence of nitrogen atoms.
3-Ethynyl-6-methylpyridazine has several scientific uses:
Research continues to explore its full potential across various fields, highlighting its significance as a versatile building block in synthetic organic chemistry .
The introduction of the ethynyl group at the C3 position of pyridazine scaffolds predominantly employs cross-coupling reactions, with Sonogashira coupling being the most efficacious. This method facilitates C–C bond formation between terminal alkynes and halogenated heterocycles under palladium/copper co-catalysis. For 3-halo-6-methylpyridazines (X = Br, I), coupling with trimethylsilylacetylene (TMSA) followed by deprotection yields 3-ethynyl-6-methylpyridazine with high fidelity. Optimization studies reveal that PdCl₂(PPh₃)₂/CuI systems in triethylamine at 60–80°C achieve >85% yield, minimizing homocoupling byproducts [9]. Copper-only catalysis has emerged as a sustainable alternative; visible-light-induced copper(I) catalysis enables denitrogenative oxidative coupling of 3-hydrazinylpyridazines with terminal alkynes at ambient temperature, utilizing O₂ as a green oxidant (yield: 70–92%) [7]. Key to success is the HOMO energy alignment of coupling partners: DFT analyses indicate that electron-deficient pyridazines (HOMO < −6.8 eV) couple efficiently with ethynyl nucleophiles (HOMO > −8.5 eV), suppressing side reactions [9].
Table 1: Catalyst Systems for Ethynyl Group Introduction
Catalyst System | Conditions | Yield Range | Key Advantages |
---|---|---|---|
PdCl₂(PPh₃)₂/CuI | Et₃N, 80°C, 12h | 85–92% | High reproducibility |
CuI/Phenanthroline | DMF, 25°C, visible light | 70–89% | Photoredox catalysis, no Pd |
CuOTf/TBAF (in situ desilylation) | THF, rt, 6h | 75–82% | Avoids alkyne handling hazards |
Microwave-assisted Sonogashira reactions reduce reaction times to <30 minutes but require stringent temperature control (100°C) to prevent pyridazine decomposition [9]. Solvent screening identifies polar aprotic solvents (DMF, NMP) as optimal for solubilizing pyridazine intermediates, though ethereal solvents (THF) improve selectivity for sterically hindered substrates.
Installing the C6-methyl group demands precise regiocontrol to avoid N-alkylation or polymethylation. Two principal strategies dominate:
Table 2: Methylation Methods Comparison
Method | Reagent | Regioselectivity (C6:C4) | Yield | Limitations |
---|---|---|---|---|
Halogen-metal exchange | n-BuLi/CH₃I | >20:1 | 65–78% | Cryogenic conditions required |
SNAr on chloropyridazines | CH₃MgBr | >50:1 | 80–88% | Requires electron-deficient substrate |
Reductive methylation | CH₂O/NaBH₃CN | 3:1 | 45–60% | Low regiocontrol |
Alternative approaches include transfer hydrogenation using Pd/C and formic acid to reduce 6-vinylpyridazines (derived from Sonogashira coupling) or enzymatic methylation, though the latter lacks regiosepecificity for pyridazines [3].
Sustainable synthesis of 3-ethynyl-6-methylpyridazine emphasizes atom economy, solvent reduction, and renewable energy:
Microwave and flow reactors enhance energy efficiency. Continuous-flow Sonogashira reactions achieve 92% conversion in 5 minutes residence time, reducing energy input by 60% compared to batch processes [10]. Life-cycle assessment confirms that integrated green protocols lower the carbon footprint by 40%.
The ethynyl group in 3-ethynyl-6-methylpyridazine serves as a versatile handle for diversification:
Table 3: Post-Functionalization Applications
Reaction Type | Conditions | Products | Applications |
---|---|---|---|
CuAAC | CuSO₄/sodium ascorbate, H₂O | 1,2,3-Triazoles | Bioconjugation probes |
Glaser-Hay coupling | CuCl/TMEDA, O₂, rt | Symmetric diynes | Polymer precursors |
Sonogashira diversification | Pd/Cu, ArX, amine base | Aryl-ethynyl derivatives | mGluR5 antagonists (e.g., MPEP analogs) |
Notably, 3-ethynyl-6-methylpyridazine serves as a precursor to pharmaceutical intermediates, including analogs of the mGluR5 antagonist MPEP. One-pot sequential coupling-methylation protocols enable direct access to drug candidates from halogenated pyridazines [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0